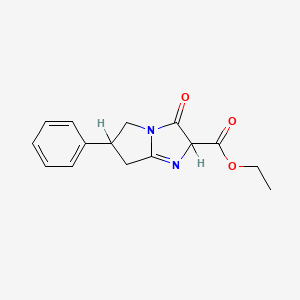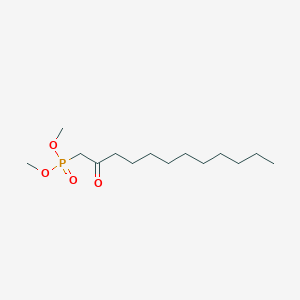
Dimethyl (2-oxododecyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (2-oxododecyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 2-oxododecyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl (2-oxododecyl)phosphonate can be synthesized through the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide. For instance, the reaction between dimethyl phosphite and 2-bromododecanone under controlled conditions can yield this compound. The reaction typically requires a solvent such as toluene and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (2-oxododecyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the dimethyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or tosylates can facilitate substitution reactions.
Major Products
Oxidation: Phosphonic acids or phosphonates.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphonates depending on the reagents used.
Aplicaciones Científicas De Investigación
Dimethyl (2-oxododecyl)phosphonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as an enzyme inhibitor due to its phosphonate group.
Medicine: Explored for its potential in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the production of flame retardants and plasticizers due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of dimethyl (2-oxododecyl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. The compound can also participate in the formation of stable complexes with metal ions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl (2-oxopropyl)phosphonate
- Dimethyl (2-oxoheptyl)phosphonate
- Diethyl (2-oxopropyl)phosphonate
Uniqueness
Dimethyl (2-oxododecyl)phosphonate is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain analogs
Propiedades
Número CAS |
75584-12-2 |
|---|---|
Fórmula molecular |
C14H29O4P |
Peso molecular |
292.35 g/mol |
Nombre IUPAC |
1-dimethoxyphosphoryldodecan-2-one |
InChI |
InChI=1S/C14H29O4P/c1-4-5-6-7-8-9-10-11-12-14(15)13-19(16,17-2)18-3/h4-13H2,1-3H3 |
Clave InChI |
FMLUPNAGOBTVDH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(=O)CP(=O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



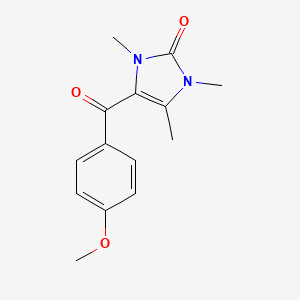
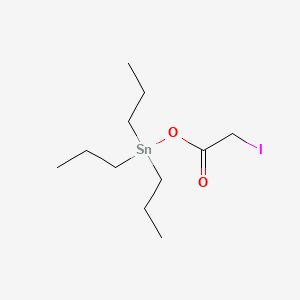
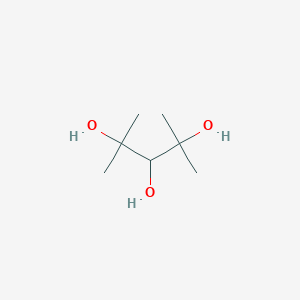
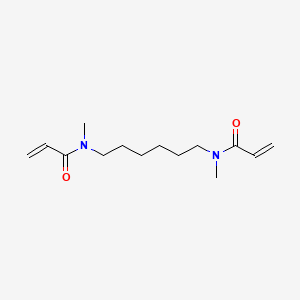

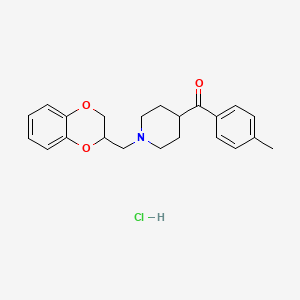
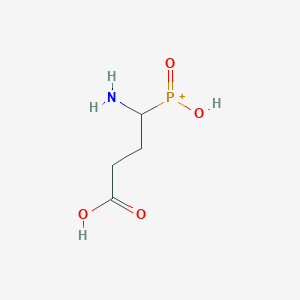
![1-(Ethylsulfanyl)-1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane](/img/structure/B14441900.png)
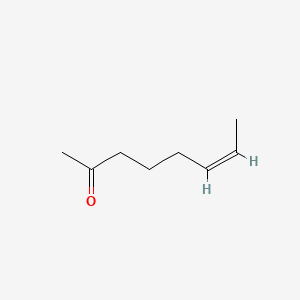
![(2S)-2-amino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)acetyl]-3-methylbutanamide;oxalic acid](/img/structure/B14441912.png)


